molecular formula C11H13N3OS B14897214 n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine

n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B14897214
M. Wt: 235.31 g/mol
InChI Key: XYZVMWLJLJVRMQ-UHFFFAOYSA-N
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Description

n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2-methoxybenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or a secondary amine.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imines or secondary amines.

    Substitution: Derivatives with different functional groups on the benzyl ring.

Scientific Research Applications

Chemistry: n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is used as a building block in organic synthesis

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects and understand the underlying mechanisms.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms. In anti-inflammatory and anticancer research, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Unlike the 2C family compounds, it is not primarily known for psychoactive effects but rather for its potential antimicrobial, anti-inflammatory, and anticancer activities.

Biological Activity

N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, known for its ability to interact with biological targets. The presence of the methoxybenzyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance:

  • Cytostatic Properties : Thiadiazole derivatives have been linked to cytostatic effects against cancer cell lines. A review highlighted that certain derivatives demonstrate promising antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential in various in vitro studies:

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (breast cancer)23.29Moderate cytotoxicity
This compoundLoVo (colon cancer)2.44Strong anti-proliferative effect

These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through the activation of caspase pathways.
  • Antimicrobial Mechanisms : The thiadiazole ring may interfere with nucleic acid synthesis or protein function in microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with a 1,3,4-thiadiazole scaffold exhibited potent activity against drug-resistant strains of bacteria .
  • Anticancer Studies : In vivo studies indicated that certain thiadiazole compounds could reduce tumor growth significantly in xenograft models .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H13N3OS/c1-8-13-11(16-14-8)12-7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,13,14)

InChI Key

XYZVMWLJLJVRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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